molecular formula C7H13NO2 B12281357 4-Pentenoic acid, 2-amino-3,3-dimethyl-, (2S)-

4-Pentenoic acid, 2-amino-3,3-dimethyl-, (2S)-

Cat. No.: B12281357
M. Wt: 143.18 g/mol
InChI Key: WRAGCAJADTYGOO-RXMQYKEDSA-N
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Description

4-Pentenoic acid, 2-amino-3,3-dimethyl-, (2S)- is a compound with the molecular formula C8H15NO2 It is a derivative of pentenoic acid, characterized by the presence of an amino group and two methyl groups on the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pentenoic acid, 2-amino-3,3-dimethyl-, (2S)- can be achieved through several methods. One common approach involves the use of starting materials such as 4-pentenoic acid and appropriate amines. The reaction typically requires specific catalysts and conditions to ensure the desired stereochemistry is achieved. For instance, the use of chiral catalysts can help in obtaining the (2S)-enantiomer with high selectivity .

Industrial Production Methods

Industrial production of this compound may involve fermentation processes using natural microorganisms. This method is advantageous as it can produce the compound in large quantities with relatively low cost and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Pentenoic acid, 2-amino-3,3-dimethyl-, (2S)- undergoes various types of chemical reactions, including:

    Oxidation: This reaction can convert the compound into its corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of saturated derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include oxo derivatives, saturated compounds, and various substituted derivatives.

Scientific Research Applications

4-Pentenoic acid, 2-amino-3,3-dimethyl-, (2S)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Pentenoic acid, 2-amino-3,3-dimethyl-, (2S)- involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The double bond in the pentenoic acid moiety can participate in various chemical reactions, affecting the compound’s overall reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of pentenoic acid, such as:

  • 2-Pentenoic acid
  • 3-Pentenoic acid
  • 4-Pentenoic acid, 2-amino-3-methyl-, (2S,3S)-

Uniqueness

4-Pentenoic acid, 2-amino-3,3-dimethyl-, (2S)- is unique due to the presence of two methyl groups on the third carbon atom, which can significantly influence its chemical properties and reactivity. This structural feature distinguishes it from other pentenoic acid derivatives and can lead to different biological and chemical behaviors .

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

(2S)-2-amino-3,3-dimethylpent-4-enoic acid

InChI

InChI=1S/C7H13NO2/c1-4-7(2,3)5(8)6(9)10/h4-5H,1,8H2,2-3H3,(H,9,10)/t5-/m1/s1

InChI Key

WRAGCAJADTYGOO-RXMQYKEDSA-N

Isomeric SMILES

CC(C)(C=C)[C@@H](C(=O)O)N

Canonical SMILES

CC(C)(C=C)C(C(=O)O)N

Origin of Product

United States

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